molecular formula C15H13FO3 B7962523 Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate

Cat. No.: B7962523
M. Wt: 260.26 g/mol
InChI Key: FDJLHRDMGJXVLL-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a fluoro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-(4-fluoro-3-methoxyphenyl)benzoic acid.

    Reduction: 3-(4-fluoro-3-methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The fluoro and methoxy groups can enhance binding affinity and selectivity towards target molecules, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the methoxy group, resulting in different chemical and biological properties.

    Methyl 3-methoxybenzoate: Lacks the fluoro group, affecting its reactivity and applications.

    Methyl 3-(4-methoxyphenyl)benzoate: Similar but without the fluoro substitution, leading to different interactions in chemical reactions and biological systems.

Uniqueness: Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is unique due to the presence of both fluoro and methoxy groups, which confer distinct electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile and valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-(4-fluoro-3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-9-11(6-7-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJLHRDMGJXVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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